molecular formula C8H12O B048540 Bicyclo[3.2.1]octan-3-one CAS No. 14252-05-2

Bicyclo[3.2.1]octan-3-one

Cat. No. B048540
CAS RN: 14252-05-2
M. Wt: 124.18 g/mol
InChI Key: HIMMOVPGAJKVOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The stereodivergent synthesis of Bicyclo[3.2.1]octenes, closely related to Bicyclo[3.2.1]octan-3-one, can be achieved using Nazarov reagents and alkenyl 1,2-diketones with Brønsted base catalysis under mild conditions. This process allows for the rapid and stereoselective construction of the skeleton, with both stereoisomers of the bridged products obtainable by tuning the reaction conditions (Liu et al., 2020). Furthermore, the enantioselective synthesis of bicylco[3.2.1]octan-8-ones has been prepared from a tandem Michael-Henry reaction, showcasing the creation of four stereogenic centers with good diastereoselectivity and high enantioselectivity (Ding et al., 2010).

Molecular Structure Analysis

Research on the molecular structure of Bicyclo[3.2.1]octan-3-one derivatives, such as tricyclo[3.3.0.02,8]octan-3-ones, has demonstrated their potential as building blocks for enantiospecific total syntheses of cyclopentanoid natural products. These compounds are obtained through photochemically prepared processes that allow for versatile access to diverse cyclopentanoid structures (Demuth & Schaffner, 1982).

Chemical Reactions and Properties

Bicyclo[3.2.1]octan-3-one and its derivatives undergo various chemical reactions, enabling the synthesis of complex natural products and biologically active compounds. For instance, the oxidative transformations of bicyclo[3,3,0]oct-7-ene-1-one, a related structure, into cyclo-octane-1,5-dione derivatives through oxidative cleavage of the central double bond, highlight the chemical reactivity and versatility of these compounds (Ghera et al., 1966).

Physical Properties Analysis

The physical properties of Bicyclo[3.2.1]octan-3-one derivatives, such as solubility, melting points, and specific optical rotations, are crucial for their application in synthesis and chemical reactions. However, specific studies focusing on these properties were not identified in the current search, indicating a gap in the literature that future research could address.

Chemical Properties Analysis

The chemical properties of Bicyclo[3.2.1]octan-3-one, including its reactivity under various conditions and its ability to undergo transformations into other significant compounds, are of considerable interest. The novel lithium iodide-promoted vinylcyclopropane-cyclopentene rearrangement for the efficient synthesis of bicyclo[3.3.0]oct-6-en-2-one showcases the compound's chemical versatility and its role as a building block for polycyclopentanoid natural products (Hashimoto et al., 1986).

Scientific Research Applications

  • Development of Natural Product Scaffolds : Bicyclo[3.2.1]octan-3-one plays a critical role in developing routes leading to natural product scaffolds like bicyclo[3.3.0]octan-1-ol and bicyclo[4.3.0]nonan-1-ol. It's involved in the diastereo- and enantioselective synthesis of polyfunctionalized diquinanes, hydrindanes, and decalins, which bear a hydroxyl group at the ring junction (Heinrich et al., 2016).

  • Construction of Ent-Kauranoids : It's used in constructing ent-kauranoids, an important class of natural products, through innovative approaches (Zhu et al., 2015).

  • Conjugation in Cyclopropyl-Ethylene Systems : Bicyclo[2.2.2]octane, a related compound, finds its use in research for potential conjugation in cyclopropyl-ethylene systems (Grob & Hostynek, 1963).

  • Photochemistry Applications : Bicyclo(3.2.1)octan-2-one can be used in photochemistry to generate photochemical products predominantly derived from aldehydes and ketenes (Critch & Fallis, 1977).

  • Enantioselective Synthesis : The enantioselective construction of indole-fused bicyclo[3.2.1]octanes can be achieved via an aminopalladition-triggered Heck-type reaction, practical for synthesizing natural products and biologically active compounds (Wang et al., 2021).

  • Synthesis of Unique Natural Product Structures : Bicyclo[3.2.1]octanes, due to their ubiquity in bioactive natural products and specific reactivity associated with the ring strain of the system, are essential in modern synthetic organic chemistry (Presset, Coquerel, & Rodriguez, 2012).

  • Applications in Molecular Machines and Functional Materials : The BIBCO rotors, related to this compound, exhibit ultra-fast rotational rates at room temperature, making them ideal for use in molecular machines and functional materials (Lemouchi et al., 2011).

Safety And Hazards

Bicyclo[3.2.1]octan-3-one may be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and adequate ventilation is advised .

Future Directions

The future directions for Bicyclo[3.2.1]octan-3-one could involve further exploration of its synthesis methods and potential applications. The development of new high energy density compounds (HEDCs) with good balance between performance and safety is an important subject .

properties

IUPAC Name

bicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-4-6-1-2-7(3-6)5-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMMOVPGAJKVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931501
Record name Bicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.2.1]octan-3-one

CAS RN

14252-05-2
Record name Bicyclo(3.2.1)octan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014252052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[3.2.1]octan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
Y Zhang, GB Schuster - The Journal of Organic Chemistry, 1995 - ACS Publications
The axially chiral ketones 8-(phenylmethylene) bicyclo [3.2. 1] octan-3-one (1) and 3-(phenylmethylene)-bicyclo [3.2. 1] octan-8-one (2) were prepared and investigated for suitability as …
Number of citations: 77 pubs.acs.org
BV Crist, SL Rodgers, DA Lightner - Journal of the American …, 1982 - ACS Publications
The title ketone (1), prepared from-campholenic acid, exhibited temperature-dependent circular dichroismspectra in methylcyclohexane-isopentane for its n->* transition. At room …
Number of citations: 12 pubs.acs.org
SA Monti, DJ Bucheck, JC Shepard - The Journal of Organic …, 1969 - ACS Publications
Stereomodels reveal that the skeletal framework of tricyclo [3.3. 0.02· 8] octan-3-one (4) constitutes a rigid model for cyclopropylketone participation in an unsymmetrical conformation. …
Number of citations: 46 pubs.acs.org
HN Pati, U Das, S Das, B Bandy, E De Clercq… - European journal of …, 2009 - Elsevier
This study demonstrated that replacement of the axial protons on the C2 and C6 atoms of various 1-methyl-3,5-bis(benzylidene)-4-piperidones 3 by a dimethylene bridge leading to …
Number of citations: 71 www.sciencedirect.com
A Srikrishna, B Beeraiah, G Satyanarayana - Tetrahedron: Asymmetry, 2006 - Elsevier
Enantioselective syntheses of bicyclo[3.3.0]octan-3-one, bicyclo[3.2.1]octan-3-one and bicyclo[3.2.1]octan-2-one derivatives were accomplished by employing a chiron based approach, …
Number of citations: 26 www.sciencedirect.com
PJ Chenier, JC Kao - The Journal of Organic Chemistry, 1976 - ACS Publications
Bicyclo [3.2. 1] octan-3-one (4) was brominated with A-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride to give axial 2-bromobicyclo [3.2. 1] octan-3-one (3a) but …
Number of citations: 18 pubs.acs.org
RM Moriarty, CC Chien, TB Adams - The Journal of Organic …, 1979 - ACS Publications
The structures of the-and-lactones obtained in the acid-catalyzed cyclization of bicyclo [2.2. 2] oct-5-ene-2-endo· carboxylic acidhave been established. By means of chemical …
Number of citations: 19 pubs.acs.org
L Sikorska - 2008 - library-archives.canada.ca
New processes that leads to formation of new carbon-carbon bond (the Michael reaction, the Mannich reaction and alkylation reaction) or carbon-heteroatom bond (á-halogenation, á-…
Number of citations: 3 library-archives.canada.ca
DA Lightner, BV Crist, N Kalyanam… - The Journal of …, 1985 - ACS Publications
Circular dichroism spectra of the n— ir* transition of alkylbicyclo [2.2. 1] heptan-7-ones and alkylbicyclo-[3.2. 1] octan-8-ones have helped to define the boundary separating front and …
Number of citations: 28 pubs.acs.org
T IMANISHI, M YAMASHITA, M MATSUI… - Chemical and …, 1989 - jstage.jst.go.jp
The cyclopropane ring opening reaction of several tricyclo [3.3. 0.02 ‘8] octan-3-ones (Ba—c) was examined. Under acid-catalyzed substitutional conditions, compounds 8a and 8b …
Number of citations: 3 www.jstage.jst.go.jp

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